molecular formula C9H11FO B14018754 2,6-Dimethyl-3-fluorobenzyl alcohol

2,6-Dimethyl-3-fluorobenzyl alcohol

Cat. No.: B14018754
M. Wt: 154.18 g/mol
InChI Key: MUUUUAAQQSUOJY-UHFFFAOYSA-N
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Description

(3-Fluoro-2,6-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2,6-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3-Fluoro-2,6-dimethylphenyl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of (3-Fluoro-2,6-dimethylphenyl)methanol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2,6-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: (3-Fluoro-2,6-dimethylphenyl)acetone or (3-Fluoro-2,6-dimethylphenyl)aldehyde.

    Reduction: (3-Fluoro-2,6-dimethylphenyl)methane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-2,6-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-2,6-dimethylphenyl)methanol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-2,6-dimethylphenyl)acetone: The ketone analog of (3-Fluoro-2,6-dimethylphenyl)methanol.

    (3-Fluoro-2,6-dimethylphenyl)aldehyde: The aldehyde analog.

    (3-Fluoro-2,6-dimethylphenyl)methane: The fully reduced analog.

Uniqueness

(3-Fluoro-2,6-dimethylphenyl)methanol is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl groups can affect its steric properties and interactions with other molecules.

Biological Activity

2,6-Dimethyl-3-fluorobenzyl alcohol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its benzyl alcohol backbone with two methyl groups at positions 2 and 6, and a fluorine atom at position 3. This unique structure influences its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated various benzyl alcohol derivatives for their efficacy against different pathogens. The results showed that compounds with fluorine substitutions demonstrated enhanced potency against certain bacterial strains compared to their non-fluorinated counterparts .

Antiparasitic Activity

In vitro studies have reported that derivatives of benzyl alcohol, including this compound, exhibit antiparasitic properties. For instance, compounds were tested against Leishmania donovani and Trypanosoma brucei, showing varying levels of activity depending on the structural modifications . The presence of the fluorine atom is believed to enhance the compound's interaction with the target enzymes involved in the parasites' metabolic pathways.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes critical for pathogen survival. For example, it has been shown to interact with enzymes involved in the biosynthesis of essential cellular components in bacteria .
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been observed to induce oxidative stress in microbial cells, leading to cell death .

Study on Antibacterial Activity

A recent study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The results are summarized in Table 1.

CompoundMIC (µg/mL)Activity Level
This compound32Moderate
Benzyl Alcohol>128Weak

This study highlights the increased efficacy of the fluorinated derivative compared to benzyl alcohol.

Antiparasitic Efficacy

Another investigation focused on the antiparasitic activity against Leishmania donovani. The compound was tested in various concentrations to assess its effectiveness in inhibiting parasite growth.

Concentration (µM)% Growth Inhibition
1025
5060
10085

At a concentration of 100 µM, significant growth inhibition was observed, indicating potential as a therapeutic agent against leishmaniasis.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(3-fluoro-2,6-dimethylphenyl)methanol

InChI

InChI=1S/C9H11FO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3

InChI Key

MUUUUAAQQSUOJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)CO

Origin of Product

United States

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